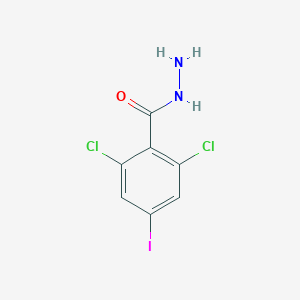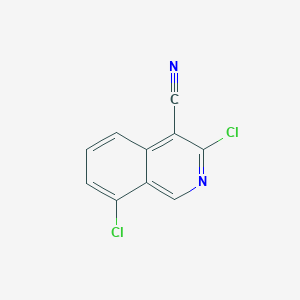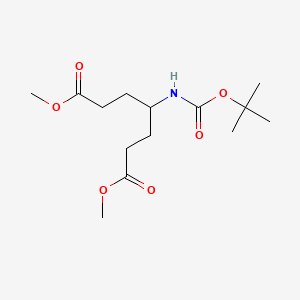
Dimethyl 4-(boc-amino)heptanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-(boc-amino)heptanedioate, also known as Heptanedioic acid, 4-[(1,1-dimethylethoxy)carbonyl]amino-, 1,7-dimethyl ester, is a chemical compound with the molecular formula C14H25NO6 and a molecular weight of 303.35 g/mol . This compound is commonly used as a building block in organic synthesis, particularly in the preparation of peptides and other biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(boc-amino)heptanedioate typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) anhydride. The reaction is carried out under either aqueous or anhydrous conditions, often in the presence of a base such as triethylamine or sodium bicarbonate . The Boc-protected amino group is stable towards most nucleophiles and bases, making it a versatile intermediate in multi-step syntheses .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient and eco-friendly protocols, such as catalyst and solvent-free conditions, is preferred to enhance yield and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 4-(boc-amino)heptanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the Boc-protected amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-(boc-amino)heptanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein modifications.
Wirkmechanismus
The mechanism of action of Dimethyl 4-(boc-amino)heptanedioate involves the protection of the amino group through the formation of a Boc-carbamate. This protection prevents unwanted side reactions during multi-step syntheses, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 4-aminoheptanedioate: Lacks the Boc protection, making it less stable in multi-step syntheses.
Di-tert-butyl dicarbonate: Used for Boc protection but does not have the ester functionality.
Fmoc-protected amino acids: Another class of protected amino acids, but with different protection and deprotection conditions.
Uniqueness
Dimethyl 4-(boc-amino)heptanedioate is unique due to its dual functionality, combining Boc protection with ester groups. This makes it highly versatile in organic synthesis, allowing for selective reactions and easy deprotection under mild conditions .
Eigenschaften
Molekularformel |
C14H25NO6 |
|---|---|
Molekulargewicht |
303.35 g/mol |
IUPAC-Name |
dimethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanedioate |
InChI |
InChI=1S/C14H25NO6/c1-14(2,3)21-13(18)15-10(6-8-11(16)19-4)7-9-12(17)20-5/h10H,6-9H2,1-5H3,(H,15,18) |
InChI-Schlüssel |
ZTOJZXYNIMEXAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Benzyl-3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13661489.png)
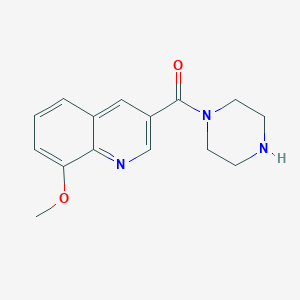
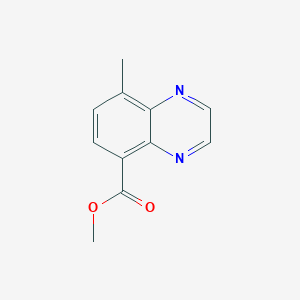
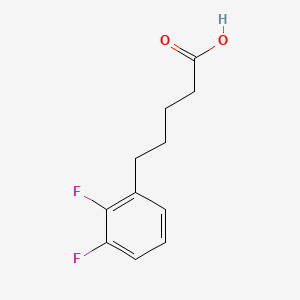
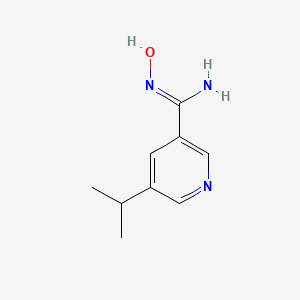
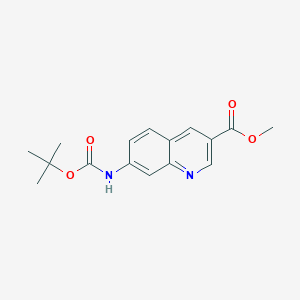
![6-Chloro-5-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13661535.png)
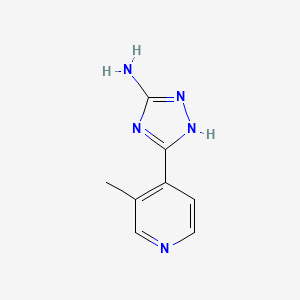


![tert-Butyl 7-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13661562.png)

